molecular formula C17H15Cl2NO3S B4069518 Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B4069518
M. Wt: 384.3 g/mol
InChI Key: ZFZJMVMQWCKNTQ-UHFFFAOYSA-N
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Description

Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound characterized by its complex structure, which includes a benzyl sulfanyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of the 2,6-dichlorobenzyl sulfanyl intermediate. This intermediate is then reacted with acetyl chloride to form the acetylated product. Finally, the acetylated intermediate is coupled with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially altering their function. Additionally, the compound may inhibit certain enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate: Similar structure but with different chlorine substitution pattern.

    Methyl 4-({[(2,5-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate: Another isomer with chlorine atoms in different positions.

Uniqueness

Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets and its overall stability.

Properties

IUPAC Name

methyl 4-[[2-[(2,6-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c1-23-17(22)11-5-7-12(8-6-11)20-16(21)10-24-9-13-14(18)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZJMVMQWCKNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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